Enhanced Basic Strength: pKa Comparison of 5-Bromo-2-(dimethylamino)pyrimidine vs. 5-Bromo-2-(methylamino)pyrimidine
The basicity of the pyrimidine nitrogen, influenced by the 2-substituent, is a key determinant of its pharmacokinetic properties and potential for forming key interactions with biological targets. 5-Bromo-2-(dimethylamino)pyrimidine exhibits a higher pKa compared to its mono-methylamino analog, indicating a stronger basic character due to the enhanced electron-donating effect of the dimethylamino group [1][2]. This difference can significantly impact the compound's ionization state at physiological pH, thereby influencing solubility, permeability, and target engagement.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 2.21 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-Bromo-2-(methylamino)pyrimidine (CAS 31402-54-7) |
| Quantified Difference | ΔpKa ≈ +0.14 (target compound is more basic) |
| Conditions | Predicted pKa value, standard computational methods. |
Why This Matters
A higher pKa alters the ionization profile, which is a critical parameter for optimizing drug-like properties such as oral absorption and CNS penetration.
- [1] ChemicalBook. (n.d.). 5-溴-2-(二甲基氨基)嘧啶. ChemicalBook Product Database. View Source
- [2] SWABLAB. (2022). 5-溴-2-甲基氨基嘧啶 (CAS:31402-54-7). SWABLAB Product Page. View Source
